molecular formula C13H18N4 B14897059 3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile

3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile

Cat. No.: B14897059
M. Wt: 230.31 g/mol
InChI Key: BBHFEHQTMZBUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with an azepane group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile typically involves the formation of the pyridazine ring followed by the introduction of the azepane group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,4-diaminopyridazine with 1-bromo-3-chloropropane can yield the desired compound under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of an azepane group and a carbonitrile group makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

3-(azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile

InChI

InChI=1S/C13H18N4/c1-10-11(2)15-16-13(12(10)9-14)17-7-5-3-4-6-8-17/h3-8H2,1-2H3

InChI Key

BBHFEHQTMZBUQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCCCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.